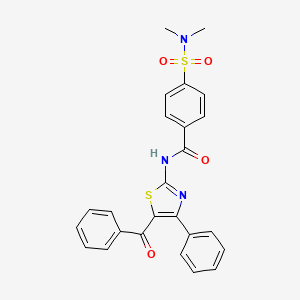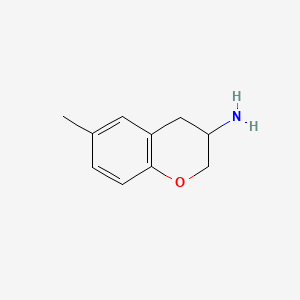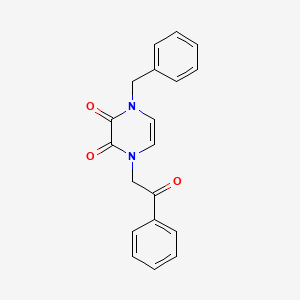
8-Methoxy-5-methyl-3-(piperazin-1-ylmethyl)-1,2-dihydroquinolin-2-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-5-methyl-3-(piperazin-1-ylmethyl)-1,2-dihydroquinolin-2-one dihydrochloride is a useful research compound. Its molecular formula is C16H23Cl2N3O2 and its molecular weight is 360.28. The purity is usually 95%.
BenchChem offers high-quality 8-Methoxy-5-methyl-3-(piperazin-1-ylmethyl)-1,2-dihydroquinolin-2-one dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methoxy-5-methyl-3-(piperazin-1-ylmethyl)-1,2-dihydroquinolin-2-one dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystallography
The structural analysis of related compounds provides insights into their potential applications in various fields. For example, the crystal structures of compounds structurally related to adoprazine have been studied, revealing extensive hydrogen bonding and the formation of one-dimensional networks due to short contact interactions, which could influence their chemical reactivity and interaction with biological targets (Ullah & Altaf, 2014).
Corrosion Inhibition
8-Hydroxyquinoline-based piperazine derivatives have been investigated for their corrosion inhibitory effects on steel, showing significant improvement in anti-corrosion properties. This suggests potential applications in protecting metals from corrosion, with efficiency dependent on the chemical structure of the inhibitor (El Faydy et al., 2020).
Fluorescent Sensors
Derivatives have been synthesized for use as selective dendritic fluorescent sensors, particularly for detecting Zn(II) ions. Such compounds enhance fluorescence in the presence of Zn(II), making them useful for selective detection applications (Wang, Peng, & Sha, 2008).
Antimicrobial Activities
Synthesis of triazole derivatives shows antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. The novel compounds exhibit activity against various microorganisms, indicating their usefulness in medical and pharmaceutical fields (Bektaş et al., 2007).
Receptor Affinity Studies
Research into compounds structurally related to "8-Methoxy-5-methyl-3-(piperazin-1-ylmethyl)-1,2-dihydroquinolin-2-one dihydrochloride" includes studies on their affinity for various receptors, highlighting their potential therapeutic applications. For instance, studies on serotonin receptors and sigma-2 receptors have identified compounds with high affinity and selectivity, suggesting their utility in diagnosing and treating neurological disorders (Hirst et al., 2006).
Propriétés
IUPAC Name |
8-methoxy-5-methyl-3-(piperazin-1-ylmethyl)-1H-quinolin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2.2ClH/c1-11-3-4-14(21-2)15-13(11)9-12(16(20)18-15)10-19-7-5-17-6-8-19;;/h3-4,9,17H,5-8,10H2,1-2H3,(H,18,20);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKJVKIYWPLHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)OC)CN3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-5-methyl-3-(piperazin-1-ylmethyl)-1,2-dihydroquinolin-2-one dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-butylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2616049.png)



![3-methyl-2-oxo-N-(1-(thiazol-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2616055.png)
![7-(3,4-dimethoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2616059.png)


![2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2616064.png)
![4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B2616066.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2616068.png)